molecular formula C9H15NO3 B160676 Prop-2-enyl 4-acetamidobutanoate CAS No. 132237-21-9

Prop-2-enyl 4-acetamidobutanoate

Cat. No. B160676
M. Wt: 185.22 g/mol
InChI Key: XREGFLSXFCZCAG-UHFFFAOYSA-N
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Description

Prop-2-enyl 4-acetamidobutanoate, also known as PABA (para-aminobenzoic acid), is an organic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biochemistry. PABA is a white crystalline powder that is soluble in water and has a molecular weight of 195.21 g/mol. In

Mechanism Of Action

The mechanism of action of Prop-2-enyl 4-acetamidobutanoate is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. Prop-2-enyl 4-acetamidobutanoate has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain.

Biochemical And Physiological Effects

Prop-2-enyl 4-acetamidobutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of collagen, which is important for skin health and wound healing. Prop-2-enyl 4-acetamidobutanoate has also been shown to increase the absorption of calcium and other minerals, which is important for bone health. Additionally, Prop-2-enyl 4-acetamidobutanoate has been shown to improve liver function and reduce the risk of liver damage.

Advantages And Limitations For Lab Experiments

One advantage of using Prop-2-enyl 4-acetamidobutanoate in lab experiments is its low toxicity and high solubility in water, which makes it easy to work with. However, one limitation is that Prop-2-enyl 4-acetamidobutanoate can be easily oxidized, which can affect its stability and efficacy.

Future Directions

There are several future directions for research on Prop-2-enyl 4-acetamidobutanoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its role in DNA synthesis and repair, and its potential use in the development of new drugs. Additionally, further research is needed to understand the mechanism of action of Prop-2-enyl 4-acetamidobutanoate and its effects on various biological systems.

Synthesis Methods

Prop-2-enyl 4-acetamidobutanoate can be synthesized through several methods, including the reaction of 4-aminobenzoic acid with acetic anhydride, the reaction of 4-nitrobenzoic acid with ethylene glycol, and the reaction of 4-aminobenzoic acid with ethyl chloroformate. The most commonly used method is the reaction of 4-aminobenzoic acid with acetic anhydride, which yields Prop-2-enyl 4-acetamidobutanoate and acetic acid.

Scientific Research Applications

Prop-2-enyl 4-acetamidobutanoate has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Prop-2-enyl 4-acetamidobutanoate has also been studied for its role in DNA synthesis and repair, as well as its ability to protect against UV radiation damage.

properties

CAS RN

132237-21-9

Product Name

Prop-2-enyl 4-acetamidobutanoate

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

prop-2-enyl 4-acetamidobutanoate

InChI

InChI=1S/C9H15NO3/c1-3-7-13-9(12)5-4-6-10-8(2)11/h3H,1,4-7H2,2H3,(H,10,11)

InChI Key

XREGFLSXFCZCAG-UHFFFAOYSA-N

SMILES

CC(=O)NCCCC(=O)OCC=C

Canonical SMILES

CC(=O)NCCCC(=O)OCC=C

synonyms

Butanoic acid, 4-(acetylamino)-, 2-propenyl ester (9CI)

Origin of Product

United States

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